molecular formula C15H19Cl2NO3 B5290360 1-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)propan-2-ol

1-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)propan-2-ol

Cat. No.: B5290360
M. Wt: 332.2 g/mol
InChI Key: DKSDGFKEIMWSIN-UHFFFAOYSA-N
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Description

1-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)propan-2-ol is a synthetic amino alcohol derivative characterized by a furan ring substituted with a 3-chloro-4-methoxyphenyl group and an aminomethyl-propan-2-ol side chain. This compound has been cataloged as a heterocyclic building block but is currently listed as discontinued in commercial supplier inventories .

Properties

IUPAC Name

1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3.ClH/c1-10(18)8-17-9-12-4-6-14(20-12)11-3-5-15(19-2)13(16)7-11;/h3-7,10,17-18H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSDGFKEIMWSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)propan-2-ol typically involves multi-step organic reactions One common synthetic route starts with the preparation of the 3-chloro-4-methoxyphenyl derivative, which is then coupled with a furan ring through a series of reactions involving halogenation, nucleophilic substitution, and reduction

Chemical Reactions Analysis

1-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted aromatic ring, where nucleophiles such as amines or thiols replace the chlorine atom.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce secondary alcohols.

Scientific Research Applications

1-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

1-({[5-(3-Chlorophenyl)-2-furyl]methyl}amino)-2-propanol

  • Key Difference : The phenyl group lacks the 4-methoxy substituent present in the parent compound.
  • This modification could also influence solubility, as methoxy groups enhance hydrophilicity .

BAY-850 (N-[(2R)-1-[(4-Aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)-2-furyl]benzamide)

  • Key Differences: Incorporates a benzamide core, 4-cyanophenyl group, and cyclohexylamino moiety. The furylmethylamino-propan-2-ol substructure is retained.
  • Implications: The additional benzamide and cyanophenyl groups enhance target selectivity, as seen in its role as an isoform-selective ATAD2 inhibitor. The propan-2-ol moiety likely contributes to hydrogen bonding in target interactions .

Bisoprolol Fumarate

  • Structure: (2RS)-1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]propan-2-ol fumarate.
  • Comparison: Shares the amino propan-2-ol backbone but includes ether and phenoxy substituents.
  • Activity : A β1-selective adrenergic receptor blocker, highlighting how structural variations (e.g., ether linkages) direct therapeutic effects toward cardiovascular targets .

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Avishot/Flivas)

  • Structure : Features a piperazinyl group and naphthyloxy substituent.
  • Comparison: The amino propanol core is modified with bulky aromatic systems, enabling serotonin receptor modulation. This contrasts with the furan-based parent compound, which may prioritize smaller target binding pockets .

Pyrazoline and Quinoline-Based Analogues

Pyrazoline Derivatives (e.g., 2-(substituted phenoxy)-1-(3-(3-chloro-4-methoxyphenyl)-5-phenyl-4,5-dihydropyrazol-1-yl)ethanone)

  • Comparison: Retains the 3-chloro-4-methoxyphenyl group but replaces the furan-propanol system with a pyrazoline ring.
  • Activity: Demonstrates antimicrobial properties, suggesting the chloro-methoxyphenyl moiety contributes to bioactivity. The propanol chain in the parent compound may offer improved solubility over pyrazoline derivatives .

2-[5-(3-Chloro-4-{[(1R)-1-(2-fluorophenyl)ethyl]amino}quinolin-6-yl)pyrimidin-2-yl]propan-2-ol

  • Comparison: Shares a propan-2-ol group but integrates quinoline and pyrimidine rings.
  • Implications: The fluorophenyl and quinoline groups enhance planar aromaticity, likely improving DNA intercalation or kinase inhibition, whereas the parent compound’s furan may favor different target geometries .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Core Structure Key Substituents Potential Bioactivity Reference
1-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)propan-2-ol Furan + amino propanol 3-Chloro-4-methoxyphenyl, propan-2-ol Antimicrobial, enzyme inhibition
BAY-850 Benzamide + furan 4-Cyanophenyl, cyclohexylamino ATAD2 inhibition
Bisoprolol Fumarate Phenoxy ether + propanol Isopropylamino, methoxyethoxy β1-Adrenergic blockade
1-(3-Chlorophenyl-furylmethylamino)-propanol Furan + amino propanol 3-Chlorophenyl (no methoxy) Unspecified (structural probe)

Table 2: Substituent Impact on Physicochemical Properties

Substituent Effect on Solubility Effect on Target Binding Example Compound
4-Methoxy (aryl) ↑ Hydrophilicity ↑ Hydrogen bonding potential Parent compound
4-Cyanophenyl (BAY-850) ↓ Solubility ↑ Selectivity via π-π stacking BAY-850
Pyrazoline ring ↓ Solubility ↑ Planar aromatic interactions Pyrazoline derivatives

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